propachlor ESA

説明

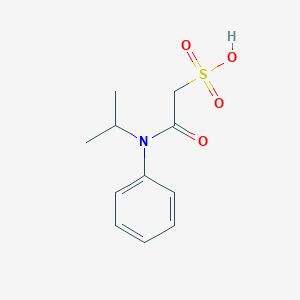

Propachlor ESA, also known as 2-[(1-Methylethyl)-phenylamino]-2-oxo-ethanesulfonic acid, is a compound with the molecular formula C11H15NO4S . It is a derivative of propachlor, a widely used acylaniline herbicide .

Molecular Structure Analysis

The molecular structure of this compound consists of an isopropyl group and a phenyl group attached to an amino group, which is further connected to a 2-oxo-ethanesulfonic acid group .

Chemical Reactions Analysis

Propachlor, the parent compound of this compound, has been found to undergo dechlorinating transformation through nucleophilic substitution by dithionite on the surface of alumina . This suggests that this compound may undergo similar chemical reactions.

科学的研究の応用

Agricultural Applications and Plant Effects : Propachlor is known to inhibit root elongation in cucumbers by reducing protein biosynthesis, with a secondary effect on nucleic acid synthesis (Duke, Slife, Hanson, & Butler, 1975). It also impacts the cell cycle of plants, as shown by its effect on L1210 cells causing accumulation in the G1 phase (Zilkah, Osband, McCaffrey, & Shapiro, 1985). Propachlor metabolism in soybean plants results in its metabolites being concentrated in the roots and foliage (Lamoureux & Rusness, 1989).

Environmental Remediation and Degradation : Propachlor's reductive transformation by dithionite offers potential for remediation of herbicide-contaminated resources (Liu, Shih, Wei, Wang, & Li, 2011). Additionally, Pseudomonas strain GCH1 can be used as biocatalysts for propachlor removal in an immobilized-cell system, reaching up to 98% elimination (Martín, Mengs, Płaza, Garbi, Sánchez, Gibello, Gutiérrez, & Ferrer, 2000).

Toxicology and Health Impact : Propachlor shows higher cytotoxicity compared to alachlor and metolachlor, with glutathione providing a protective effect against these compounds in both rat and human hepatoma-derived cells (Dierickx, 2004). The compound's metabolism in germfree rats results in the isolation of three major metabolites from the excreta (Bakke, Gustafsson, & Gustafsson, 1980).

Atmospheric Degradation : In the gas-phase tropospheric environment, propachlor degradation is primarily controlled by reactions with OH and possibly NO3 radicals, with an estimated atmospheric lifetime of approximately 20 hours (Muñoz, Vera, Sidebottom, Ródenas, Borrás, Vázquez, Raro, & Mellouki, 2012).

Analytical Methodology : Methods like EPA Method 535 use solid-phase extraction with nonporous graphitized carbon sorbent for extracting degradates of propachlor from drinking water (Shoemaker & Bassett, 2006).

Safety and Hazards

Safety data sheets suggest that propachlor ESA may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

Given the potential environmental impact of propachlor and its derivatives, future research could focus on developing new approaches to remove propachlor residues from the environment . Additionally, the potential risk of propachlor via its primary metabolite in bioindicator species suggests that further investigation into the ecological impacts of propachlor and its derivatives is warranted .

特性

IUPAC Name |

2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16/h3-7,9H,8H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSZJLBDHMMCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891452 | |

| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123732-85-4 | |

| Record name | 2-[(1-Methylethyl)phenylamino]-2-oxoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)

![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)

![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)

![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)

![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)